molecular formula C16H18N2O3 B7512140 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide

Katalognummer B7512140
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: SAUGTVUFHOYNMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic effects. BRL-15572 is a selective antagonist of the CB1 cannabinoid receptor, which is primarily found in the brain and central nervous system. The CB1 receptor is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood modulation. The ability to selectively block the CB1 receptor has led to significant interest in the potential therapeutic applications of BRL-15572.

Wirkmechanismus

BRL-15572 is a selective antagonist of the CB1 receptor, meaning that it binds to the receptor and prevents its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and central nervous system. Activation of the CB1 receptor is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood modulation. Blockade of the CB1 receptor by BRL-15572 leads to a reduction in the activity of these physiological processes.
Biochemical and Physiological Effects
BRL-15572 has been shown to have a number of biochemical and physiological effects. In animal models, BRL-15572 has been shown to reduce food intake and body weight, as well as reduce cocaine-seeking behavior. BRL-15572 has also been shown to reduce the rewarding effects of drugs of abuse in animal models. In addition, BRL-15572 has been shown to reduce pain sensation in animal models of chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BRL-15572 in lab experiments is its selectivity for the CB1 receptor. This allows researchers to selectively block the activity of the CB1 receptor without affecting other physiological processes. However, one limitation of using BRL-15572 is its relatively low potency compared to other CB1 receptor antagonists. This can make it more difficult to achieve complete blockade of the CB1 receptor in animal models.

Zukünftige Richtungen

There are a number of potential future directions for research on BRL-15572. One area of research could focus on the potential use of BRL-15572 as a treatment for other disorders that are thought to involve the CB1 receptor, such as anxiety and depression. Another area of research could focus on the development of more potent CB1 receptor antagonists based on the structure of BRL-15572. Finally, research could focus on the development of more selective CB1 receptor antagonists that target specific subtypes of the CB1 receptor, which could have potential therapeutic advantages over non-selective antagonists.

Synthesemethoden

BRL-15572 can be synthesized through a multi-step process, starting with commercially available starting materials. The synthesis involves the formation of a pyrrole ring, followed by the introduction of the benzodioxin group and the amide functional group. The final product is obtained through purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been extensively studied for its potential therapeutic applications. One area of research has focused on the potential use of BRL-15572 as a treatment for obesity. The CB1 receptor is involved in the regulation of appetite and energy balance, and blockade of this receptor has been shown to reduce food intake and promote weight loss in animal models. BRL-15572 has been shown to be effective in reducing food intake and body weight in rodents, making it a promising candidate for further development as an anti-obesity drug.
Another area of research has focused on the potential use of BRL-15572 as a treatment for drug addiction. The CB1 receptor is involved in the reward pathway in the brain, and activation of this receptor is thought to be involved in the development of addiction to drugs of abuse. Blockade of the CB1 receptor has been shown to reduce drug-seeking behavior in animal models of addiction. BRL-15572 has been shown to be effective in reducing cocaine-seeking behavior in rats, making it a potential candidate for the treatment of drug addiction.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-17-7-3-4-13(17)16(19)18(2)11-12-5-6-14-15(10-12)21-9-8-20-14/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUGTVUFHOYNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N(C)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.